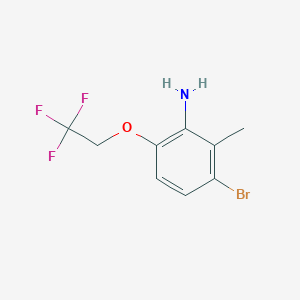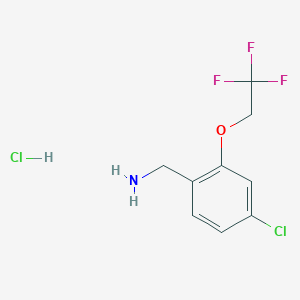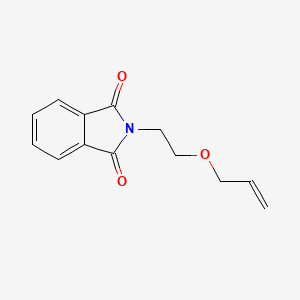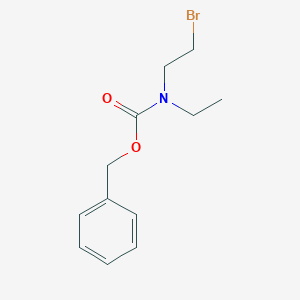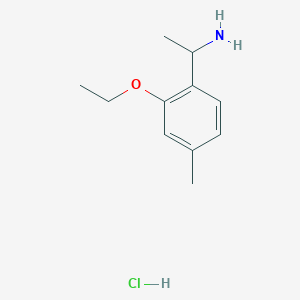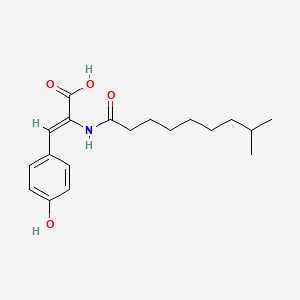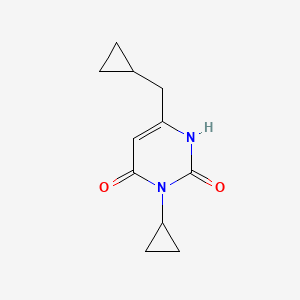
3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPT-D) is a cyclic organic compound with a wide range of applications in the medical and scientific fields. CPT-D is known for its versatility as it can be used in a variety of laboratory experiments and medical treatments. CPT-D has been studied extensively in recent years and has been found to exhibit a range of beneficial biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Properties
One of the main areas of research involving compounds structurally related to 3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione focuses on their synthesis and chemical properties. For instance, studies on the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones have explored reactions with electrophiles, demonstrating the versatility of pyrimidine derivatives in chemical reactions (Mekuskiene & Vainilavicius, 2006). Similarly, investigations into fused pyrimidine derivatives have provided insights into the mechanistic aspects of reactions leading to complex heterocyclic structures (Kobayashi et al., 1995).
Molecular Structure and Vibrational Spectra
Theoretical and experimental studies on molecules closely related to the specified compound, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have focused on their molecular structure and vibrational spectra. These studies offer valuable information on the molecular configurations and potential applications in materials science due to their optical properties (Al-Abdullah et al., 2014).
Crystal Structure Analysis
Crystallographic studies have provided detailed insights into the structure of tetrahydropyrimidine derivatives. For example, the analysis of 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate has elucidated the molecular and crystal structure, enhancing our understanding of intermolecular interactions and molecular geometry (El‐Brollosy et al., 2012).
Synthesis of Novel Derivatives
Research has also been directed towards synthesizing novel derivatives of pyrimidine for various applications, including bioactive compounds. For instance, the creation of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones and their chemical properties have been extensively studied, revealing the potential for developing new pharmaceuticals and materials (Rubinov et al., 2008).
Electrocatalytic Applications
Recent advancements include the electrocatalytic applications of pyrimidine derivatives. A study on the selective and efficient electrocatalytic synthesis of spirobarbituric dihydrofurans highlights the potential for green chemistry applications and the synthesis of novel compounds with specific functionalities (Elinson et al., 2021).
Properties
IUPAC Name |
3-cyclopropyl-6-(cyclopropylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-8(5-7-1-2-7)12-11(15)13(10)9-3-4-9/h6-7,9H,1-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXFMIJZLZIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


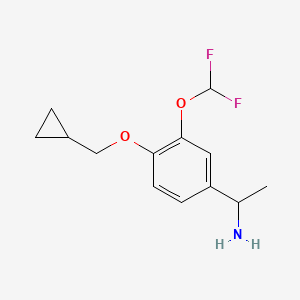
![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)

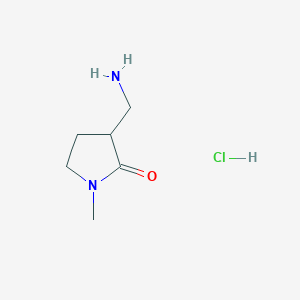
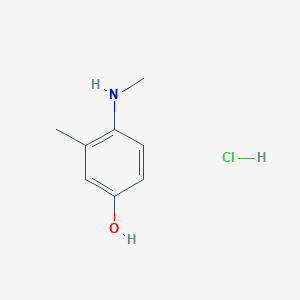
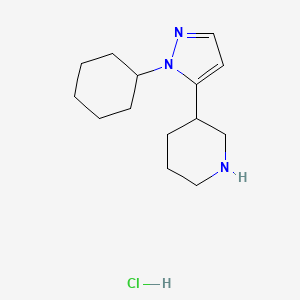
![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)
